1-Ethyl-1,3,5-triazine-2,4-dione

Description

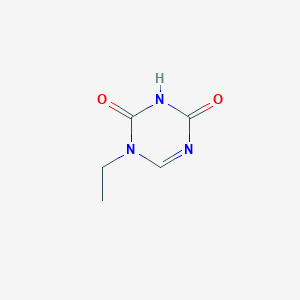

1-Ethyl-1,3,5-triazine-2,4-dione (IUPAC name: 6-Ethyl-1,3-dihydro-1,3,5-triazine-2,4-dione) is a heterocyclic compound with the molecular formula C₅H₇N₃O₂ and CAS number 7501-27-1 . It belongs to the 1,3,5-triazine-2,4-dione family, characterized by a six-membered aromatic ring containing three nitrogen atoms and two ketone groups. The ethyl substituent at position 6 contributes to its unique physicochemical properties, including solubility, stability, and reactivity.

Properties

CAS No. |

66678-73-7 |

|---|---|

Molecular Formula |

C5H7N3O2 |

Molecular Weight |

141.13 g/mol |

IUPAC Name |

1-ethyl-1,3,5-triazine-2,4-dione |

InChI |

InChI=1S/C5H7N3O2/c1-2-8-3-6-4(9)7-5(8)10/h3H,2H2,1H3,(H,7,9,10) |

InChI Key |

LQNJTAUZHVRIQS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC(=O)NC1=O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

1-Ethyl-1,3,5-triazine-2,4-dione and its derivatives have shown promising anticancer properties. The triazine scaffold is integral to several known anticancer drugs such as altretamine and trimelamol. Studies have demonstrated that modifications in the triazine structure can lead to enhanced biological activity against various cancer cell lines .

Antimicrobial Properties

Research indicates that 1,3,5-triazine derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds derived from this scaffold have been tested against pathogens like Escherichia coli and Candida albicans, showing effective inhibition . The structure-activity relationship (SAR) analysis highlights that specific substitutions on the triazine ring can enhance antimicrobial efficacy .

Neuropharmacological Applications

Recent studies have explored the potential of triazine derivatives in modulating neurotransmitter receptors. Compounds incorporating the 1,3,5-triazine moiety have been evaluated for their affinity towards serotonin receptors, indicating potential use in treating psychiatric disorders .

Material Science

Organic Light Emitting Diodes (OLEDs)

The symmetric nature and planarity of the 1,3,5-triazine core make it suitable for applications in organic electronics. Research has shown that derivatives of this compound can be utilized in the development of organic light-emitting diodes due to their favorable electronic properties .

Liquid Crystalline Materials

Triazine derivatives have also been investigated for their role in liquid crystalline materials. Their ability to self-organize enhances their application in advanced materials used for displays and sensors .

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of this compound typically involves various chemical reactions that allow for the introduction of different functional groups. For example, reactions involving heterocyclic systems have led to novel hybrid molecules with enhanced properties .

| Synthetic Method | Yield (%) | Conditions |

|---|---|---|

| Reaction with urea | 48 | Methanol at room temperature |

| Hybridization with heterocycles | Varies | Reflux conditions |

Case Study 1: Anticancer Activity

A study evaluated a series of triazine derivatives against multiple cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to standard treatments. The most effective compound showed an IC50 value lower than that of established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various triazine derivatives against Staphylococcus aureus, it was found that specific substitutions on the triazine ring resulted in up to a three-fold increase in inhibition zones compared to controls .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1,3,5-Triazine-2,4-dione derivatives vary significantly based on substituents at positions 1, 3, 5, and 5. Below is a comparative analysis:

Key Observations :

- Hexazinone: The bulky cyclohexyl group enhances lipophilicity, improving soil adsorption and herbicidal persistence. Its dimethylamino and methyl groups further modulate selectivity and toxicity .

- Ammelide: Hydroxyl and amino groups increase polarity, making it water-soluble and reactive in condensation reactions (e.g., melamine derivatives) .

- 2,4-Diamino-6-methyl-1,3,5-triazin-1-ium: Protonation at N1 facilitates salt formation (e.g., with oxalate), enhancing crystallinity for pharmaceutical formulations .

Physicochemical Properties

- Solubility: Hexazinone exhibits moderate water solubility (~33 g/L at 25°C) due to its polar dimethylamino group . Ammelide’s hydroxyl and amino groups confer higher hydrophilicity (>50 g/L) . this compound’s solubility is likely lower than ammelide but higher than hexazinone, depending on solvent polarity .

- Stability: Hexazinone is stable under acidic conditions but hydrolyzes in alkaline environments, a trait exploited in controlled-release herbicides . this compound’s stability remains uncharacterized but is expected to mirror triazine-dione core behavior (resistant to thermal degradation) .

Preparation Methods

BSA-Mediated Alkylation

Bis(trimethylsilyl)acetamide (BSA) serves as a critical mediator in facilitating alkylation reactions. Ethyl halides (e.g., ethyl bromide or iodide) react with the triazine precursor in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C. This method achieves moderate yields (45–65%) and requires strict moisture control to prevent desilylation side reactions.

Reaction Scheme:

Post-alkylation, the bromine substituent at C6 is often replaced via nucleophilic aromatic substitution. For example, benzyl alcohol in the presence of potassium carbonate replaces bromine with a benzyloxy group, which is subsequently removed via catalytic hydrogenation.

Cyclization of Silylated Intermediates

Patented methods emphasize the use of bis-silylated carboxylic acid amides to construct the triazine ring. This approach avoids unstable intermediates and improves reaction efficiency.

Bis-Silylated Amide Route

A bis-silylated urea derivative reacts with ethyl isocyanate under inert conditions (argon/nitrogen atmosphere) in toluene or acetonitrile. The reaction proceeds at 80–100°C for 8–12 hours, yielding 1-ethyl-1,3,5-triazine-2,4-dione with minimal byproducts.

Key Steps:

-

Silylation: Protection of amide groups using chlorotrimethylsilane (TMSCl).

-

Cyclization: Reaction with ethyl isocyanate to form the triazine core.

-

Deprotection: Acidic hydrolysis (e.g., HCl/water) to remove silyl groups.

This method achieves yields up to 78% and is scalable for industrial production.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A 2022 study demonstrated that reacting cyanuric chloride with ethylamine under microwave conditions (150°C, 300 W) reduces reaction time from 5 hours to 20 minutes while maintaining yields above 70%.

Advantages:

-

Reduced energy consumption.

-

Enhanced purity due to minimized side reactions.

Comparative Analysis of Methods

| Method | Starting Materials | Conditions | Yield | Advantages |

|---|---|---|---|---|

| BSA-Mediated Alkylation | 6-Bromo-triazine-dione + EtX | DMF, 60–80°C, 6–8 h | 45–65% | Selective N-alkylation |

| Bis-Silylated Amide Route | Bis-silylated urea + EtNCO | Toluene, 80–100°C, 8–12 h | 70–78% | High scalability, minimal purification |

| Microwave Synthesis | Cyanuric chloride + Ethylamine | Microwave, 150°C, 20 min | 70–75% | Rapid synthesis, energy-efficient |

Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, acetonitrile) enhance alkylation rates, while toluene improves cyclization efficiency by stabilizing reactive intermediates.

Catalytic Additives

The use of Lewis acids (e.g., ZnCl₂) in bis-silylated routes increases yields by 10–15% through intermediate stabilization.

Q & A

Q. What are the most reliable synthetic routes for 1-Ethyl-1,3,5-triazine-2,4-dione, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: Synthesis of triazine derivatives often involves cyclization or condensation reactions. For example:

- Solid-phase synthesis using resin-bound guanidine intermediates (e.g., Scheme 20.83 in Modern Heterocyclic Chemistry) allows controlled stepwise assembly, with chlorocarbonyl isocyanates or potassium ethoxide facilitating cyclization .

- Microwave-assisted one-pot synthesis (e.g., combining cyanoguanidine, aldehydes, and amines) improves reaction efficiency and yield by accelerating condensation and aromatization steps .

- Solvent-free methods (e.g., interactions between nitriles and guanidine derivatives) reduce purification complexity and environmental impact .

Optimization Tips:

- Monitor reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy .

- Adjust stoichiometry of dehydrosulfurization agents (e.g., I₂/Et₃N) to enhance product purity .

Q. How can researchers address the limited aqueous solubility of this compound in pharmacological studies?

Methodological Answer:

- Co-solvent systems : Use DMSO or PEG-based solvents to improve solubility while maintaining biocompatibility .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions to enhance solubility without compromising bioactivity .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Q. What spectroscopic techniques are most effective for characterizing this compound and validating its purity?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry and substituent positions via characteristic splitting patterns (e.g., downfield shifts for carbonyl groups) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight and detect impurities .

- X-ray Crystallography : Resolve crystal structures to validate bond angles and intermolecular interactions (e.g., hydrogen bonding in triazine cores) .

Advanced Research Questions

Q. How can computational models like 3D-QSAR guide the design of this compound derivatives with enhanced anticancer activity?

Methodological Answer:

Q. What strategies resolve contradictions in reported bioactivity data for triazine derivatives across studies?

Methodological Answer:

- Standardize Assays : Use consistent cell lines (e.g., triple-negative breast cancer MDA-MB231) and protocols (e.g., MTT assays) to reduce variability .

- Metabolic Profiling : Compare metabolite stability (e.g., hepatic microsomal assays) to identify degradation products that may skew results .

- Structural Validation : Confirm compound identity via X-ray crystallography or 2D NMR when discrepancies arise .

Q. How can researchers mitigate the toxicity of this compound in preclinical studies?

Methodological Answer:

- Prodrug Design : Mask reactive groups (e.g., ethyl moiety) with enzymatically cleavable protectors (e.g., esterase-sensitive linkers) to reduce off-target effects .

- Toxicogenomics : Use RNA-seq to identify pathways affected by toxicity and prioritize derivatives with safer profiles .

- Dose Optimization : Conduct pharmacokinetic studies (e.g., AUC and Cmax measurements) to establish therapeutic windows .

Q. What environmental implications should be considered when studying triazine derivatives, given their structural similarity to herbicides?

Methodological Answer:

- Ecotoxicology Assays : Test aquatic toxicity (e.g., Daphnia magna assays) to assess environmental risks .

- Degradation Studies : Monitor photolytic/hydrolytic degradation (e.g., under UV light or acidic conditions) to predict persistence in ecosystems .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replace chlorine with biodegradable groups) to reduce herbicidal cross-reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.